1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester
Overview
Description
1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities and is often explored for its therapeutic applications, particularly in cancer research.
Mechanism of Action
Target of Action
The primary targets of this compound are Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This interaction results in the inhibition of the abnormal activation of the FGFR signaling pathway, which is often observed in various types of tumors .
Biochemical Pathways
The compound affects the FGFR signaling pathway . By inhibiting FGFRs, it disrupts the signaling pathway, leading to downstream effects that can include the inhibition of cell proliferation and the induction of apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are particularly significant in the context of cancer therapy, where the goal is often to inhibit the growth of cancer cells and induce their death .
Biochemical Analysis
Biochemical Properties
1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester has been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . It interacts with these receptors, inhibiting their activity and influencing downstream signaling pathways .
Cellular Effects
In cellular contexts, this compound has been found to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
At the molecular level, 1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester exerts its effects by binding to FGFRs and inhibiting their activity . This leads to a disruption in downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Metabolic Pathways
The specific metabolic pathways that 1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester is involved in are not well-defined. Given its interaction with FGFRs, it may influence pathways regulated by these receptors .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of a base and a solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester can be compared to other pyridine derivatives such as:
1H-Pyrrolo[2,3-b]pyridine: Known for its inhibitory activity against various kinases.
1H-Pyrazolo[3,4-b]pyridine: Studied for its potential in treating inflammatory diseases.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Evaluated for its antileishmanial efficacy.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity against FGFRs, making it a valuable compound in cancer research.
Properties
IUPAC Name |
ethyl 1-[(3-fluorophenyl)methyl]pyrrolo[2,3-c]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-2-22-17(21)15-9-13-6-7-19-10-16(13)20(15)11-12-4-3-5-14(18)8-12/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEBZASQXCFNKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CC3=CC(=CC=C3)F)C=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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